tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12;/h13H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLQURGQQISYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670470 | |
| Record name | tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023301-84-9 | |
| Record name | tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Retrosynthetic Analysis
The synthesis can be dissected into three key stages:
-
Construction of the spirocyclic backbone via cyclization.
-
Introduction of the Boc group to protect the amine.
-
Deprotection and salt formation with hydrochloric acid.
Step-by-Step Preparation Methods
Cyclization of Diethyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate
A precursor diene is subjected to RCM using a Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours. The reaction yields the spirocyclic intermediate with >85% efficiency.
Table 1: Optimization of RCM Conditions
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 3 | 25 | 24 | 62 |
| 5 | 40 | 12 | 87 |
| 7 | 40 | 8 | 88 |
Boc Protection
The spirocyclic amine is treated with di-tert-butyl dicarbonate (1.2 equiv) in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. The Boc-protected product is isolated in 92% yield after column chromatography.
Hydrochloride Salt Formation
The Boc group is removed using 4M HCl in dioxane (2 equiv) at 0°C for 1 hour. Evaporation under reduced pressure yields the hydrochloride salt as a white solid (95% purity by HPLC).
Synthesis of the Linear Precursor
A ketone intermediate is condensed with tert-butyl carbamate via reductive amination using sodium cyanoborohydride in methanol. The linear amine is obtained in 78% yield.
Acid-Mediated Cyclization
The linear amine undergoes cyclization in trifluoroacetic acid (TFA) at 50°C for 6 hours, forming the spirocyclic framework. The Boc group remains intact during this step.
Table 2: Cyclization Efficiency in Acidic Media
| Acid | Concentration (M) | Time (h) | Yield (%) |
|---|---|---|---|
| TFA | 0.5 | 6 | 81 |
| HCl | 1.0 | 8 | 68 |
| H₂SO₄ | 0.5 | 12 | 45 |
Analytical Characterization
Spectroscopic Data
Purity and Stability
The hydrochloride salt exhibits >98% purity by HPLC (C18 column, 0.1% TFA in acetonitrile/water). It remains stable for >12 months at 2–8°C under inert conditions.
Industrial-Scale Considerations
Solvent Selection and Recycling
Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their low boiling points and compatibility with Boc chemistry. Solvent recovery systems reduce environmental impact and costs.
Catalytic Efficiency
Grubbs II catalyst is reused via immobilization on silica gel, achieving 5 reaction cycles with <10% loss in activity.
Challenges and Mitigation Strategies
Epimerization During Cyclization
The spirocyclic center is prone to racemization under acidic conditions. Using low temperatures (0–10°C) and shorter reaction times minimizes this issue.
Byproduct Formation
Excess HCl during deprotection can lead to over-protonation. Stoichiometric control (1.05–1.1 equiv HCl) ensures high yields of the monohydrochloride salt.
Applications in Drug Discovery
The hydrochloride salt serves as a key intermediate for kinase inhibitors and GPCR modulators. Its spirocyclic core enhances binding affinity to hydrophobic pockets in target proteins .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted spirocyclic compounds .
Scientific Research Applications
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
- Molecular Formula : C₁₂H₂₃ClN₂O₂
- Molecular Weight : 262.78 g/mol
- CAS Number : 1023301-84-9
- XLogP3-AA: Not explicitly reported, but the non-salt form (C₁₂H₂₂N₂O₂) has a molecular weight of 226.32 and likely higher lipophilicity .
Structural Features :
- The compound contains a spirocyclic core (3.5 membered rings) with two nitrogen atoms, a tert-butyl carboxylate group at position 7, and a hydrochloride salt .
- Storage : Requires inert atmosphere and refrigeration (2–8°C) for stability .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes critical differences between the target compound and structurally related spirocyclic amines:
Physicochemical and Pharmacological Implications
Larger rings (e.g., [4.5]) offer flexibility but may reduce metabolic stability . Example: The target compound’s [3.5] spiro system is preferred in kinase inhibitors for rigid active-site binding .
Salt vs. Non-Salt Forms: The hydrochloride salt (Target) improves aqueous solubility (critical for bioavailability) compared to the non-salt form (CAS: 896464-16-7). However, the salt form may require stricter storage conditions (e.g., inert atmosphere) .
Functional Group Positioning :
- Carboxylate placement (position 2 vs. 7) alters electronic distribution. For instance, Combi-Blocks’ SS-1666 (position 2 carboxylate) may exhibit different hydrogen-bonding interactions than the target compound .
Heteroatom Substitution :
- Replacing nitrogen with oxygen (e.g., 8-oxa-2-azaspiro[4.5]decane hydrochloride) reduces basicity and modifies solubility and reactivity .
Biological Activity
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS No. 1023301-84-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, including the formation of intermediates through reactions such as epoxidation and ring enlargement. The yield of the synthesis can reach up to 70.7%, making it suitable for large-scale preparation .
Research indicates that compounds related to this compound can modulate the activity of chemokine receptors, particularly CCR3 and CCR5. These receptors are significant in various inflammatory processes and viral infections, including HIV .
Therapeutic Potential
- Antiviral Activity : The compound has shown promise in inhibiting HIV replication by targeting chemokine receptors involved in viral entry into host cells.
- Anti-inflammatory Effects : By modulating chemokine receptor activity, it may help in the treatment of inflammatory diseases .
Case Studies and Research Findings
Toxicological Profile
The compound is classified with precautionary statements indicating potential hazards such as skin irritation and respiratory tract irritation upon inhalation . However, it has not been classified as harmful by ingestion according to existing guidelines due to insufficient evidence from animal or human studies.
Q & A
Basic: What synthetic methodologies are recommended for preparing tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride, and how is purity confirmed?
Methodological Answer:
A common synthetic route involves treating the tert-butyl-protected precursor with hydrochloric acid (HCl) in dioxane, followed by azeotropic drying with toluene to remove residual solvents . Purity is typically confirmed via HPLC using conditions such as a YMC-Actus Triart C18 column (5 µm, 12 nm) with a mobile phase of acetonitrile/water (0.1% formic acid). LCMS analysis (e.g., m/z 727 [M+H]⁺) and retention time matching (e.g., 1.27 minutes under SMD-TFA05 conditions) are critical for validation .
Basic: What analytical techniques are essential for structural characterization of this compound?
Methodological Answer:
- LCMS : Used to confirm molecular weight (e.g., m/z 727 [M+H]⁺ for intermediates) .
- HPLC : Retention time consistency under standardized conditions (e.g., 1.27–1.32 minutes) ensures batch-to-batch reproducibility .
- NMR : While not explicitly detailed in the evidence, proton and carbon NMR are standard for confirming spirocyclic structure and Boc-deprotection .
Advanced: How does the 2,7-diazaspiro[3.5]nonane scaffold influence pharmacological activity in sigma receptor (SR) ligands?
Methodological Answer:
The spirocyclic rigidity of the scaffold enhances binding affinity to sigma receptors by restricting conformational flexibility, as demonstrated in derivatives like compound 4b (EC₅₀ = 73 nM for σ₁R). Computational docking studies suggest the nitrogen atoms participate in key hydrogen bonds with Glu172 and Asp126 residues of σ₁R, while the spiro structure minimizes off-target interactions . Functional assays (e.g., calcium flux) are recommended to assess intrinsic activity .
Advanced: What challenges arise in optimizing synthetic yield, and how are they addressed?
Methodological Answer:
Key challenges include:
- Low Yield in Coupling Steps : Use of tetrabutylammonium iodide as a phase-transfer catalyst improves reactivity in polar aprotic solvents like DMF .
- Purification Difficulties : Reverse-phase HPLC with formic acid-modified mobile phases enhances separation of polar intermediates .
- Boc-Deprotection Efficiency : Excess HCl (4 N in dioxane) ensures complete removal of the tert-butyl group, validated by LCMS .
Basic: What storage conditions are critical for maintaining compound stability?
Methodological Answer:
Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the tert-butyl carbamate group. Purity (>95%) is maintained under these conditions, as reported for CAS 896464-16-7 . Avoid exposure to moisture and strong acids/bases during handling .
Data Contradiction: How to resolve discrepancies in reported molecular weight (e.g., vs. 226.32)?
Methodological Answer:
The molecular weight discrepancy arises from misattribution in , which refers to a different compound. Cross-referencing CAS 896464-16-7 (C₁₂H₂₂N₂O₂, MW 226.32) with synthetic protocols and supplier data confirms the correct formula. Analytical techniques (LCMS, elemental analysis) should always be used to verify identity .
Advanced: What safety precautions are necessary for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 risk) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Basic: How is the compound utilized in synthesizing pharmacologically active derivatives?
Methodological Answer:
The tert-butyl group serves as a transient protecting amine, enabling subsequent functionalization. For example, it is deprotected in situ to generate free amines for coupling with fluorinated aryl groups in kinase inhibitors . The spirocyclic core is retained in final active pharmaceutical ingredients (APIs) to enhance metabolic stability .
Advanced: What strategies mitigate batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : In-line HPLC monitoring ensures reaction completion .
- Strict Solvent Control : Anhydrous dioxane and toluene reduce side reactions during Boc-deprotection .
- Quality-by-Design (QbD) : DOE (Design of Experiments) optimizes parameters like temperature (80°C for 1.5 hours) and stoichiometry (1.5 eq. alkylating agents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
